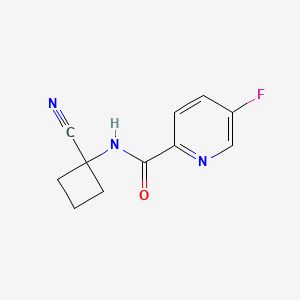

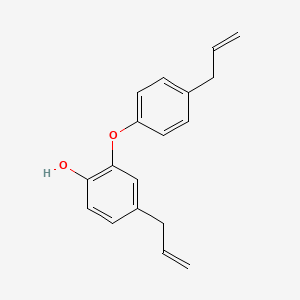

![molecular formula C11H13F3N2O2 B2890084 Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate CAS No. 885949-99-5](/img/structure/B2890084.png)

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate” is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 . It is a solid substance with a melting point between 60 - 62 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate” is a solid substance with a melting point between 60 - 62 degrees Celsius . It has a molecular weight of 262.23 and a molecular formula of C11H13F3N2O2 .Wissenschaftliche Forschungsanwendungen

Antiandrogen Activity and Drug Development

A study on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including those with trifluoromethyl groups, revealed their potential in developing antiandrogens for treating androgen-responsive conditions. This research highlights the compound's utility in drug development for benign and malignant diseases related to androgen response (Tucker, Crook, & Chesterson, 1988).

Synthesis Methods and Chemical Reactions

Efficient stereoselective synthesis methods for related compounds, such as Methyl (S)-3-amino-3-(3-pyridyl)propanoate, emphasize the compound's importance in chemical synthesis, particularly in creating antagonists for platelet fibrinogen receptors, showcasing its significance in medicinal chemistry and drug synthesis (Zhong et al., 1999).

Hydrogen Bonding and Polymorphism in Drug Formulation

Research on amino alcohol salts with quinaldinate demonstrated the role of hydrogen bonding and polymorphism in determining the structural properties of pharmaceutical compounds. This area of study is crucial for understanding drug formulation and the development of more effective medications (Podjed & Modec, 2022).

Sensor Development

Studies on aggregation-induced emission nanofibers for dual sensing of aromatic amine and acid vapor highlight the application of related chemical structures in developing sensors. These sensors have potential applications in environmental monitoring, industrial safety, and health (Xue et al., 2017).

Herbicidal Activity and Plant Physiology

Research on the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on plants like oat and wheat provides insights into the role of similar compounds in agriculture, particularly in herbicide development and the study of plant physiology (Shimabukuro et al., 1978).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary targets of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate . Future studies should focus on identifying these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate are currently unknown . Understanding these properties is crucial for determining the compound’s bioavailability and its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFVSISCZJXPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)

![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)

![Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2890022.png)

![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)